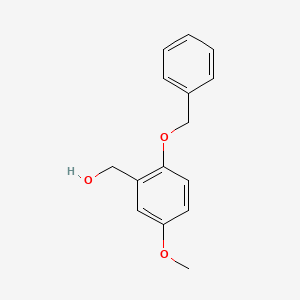
((1S,2S)-2-aminocyclohexyl)methanol
概要
説明
((1S,2S)-2-aminocyclohexyl)methanol, commonly known as ACM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACM is a chiral compound that can exist in two enantiomeric forms, (1S,2S)-ACM and (1R,2R)-ACM, with the former being the more biologically active enantiomer.
作用機序
The mechanism of action of ACM is primarily attributed to its ability to selectively block the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor has been implicated in the pathophysiology of depression, anxiety, and drug addiction. By blocking the NMDA receptor, ACM is believed to restore the balance of glutamate neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
ACM has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation. Additionally, ACM has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By modulating the HPA axis, ACM is believed to reduce the levels of stress hormones, such as cortisol, leading to its anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using ACM in lab experiments is its high selectivity for the NMDA receptor. Unlike other NMDA receptor antagonists, such as ketamine, ACM does not interact with other receptors, leading to fewer side effects. Additionally, ACM has a relatively long half-life, allowing for sustained therapeutic effects. However, one of the main limitations of using ACM is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the research on ACM. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of ACM. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the therapeutic effects of ACM. Finally, there is a growing interest in the use of ACM in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects.
科学的研究の応用
ACM has been extensively studied for its potential therapeutic applications, especially in the treatment of depression, anxiety, and drug addiction. It has been shown to act as a selective NMDA receptor antagonist, which is believed to play a crucial role in its antidepressant and anxiolytic effects. Additionally, ACM has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential as a treatment for substance abuse disorders.
特性
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-aminocyclohexyl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



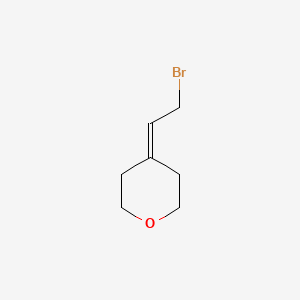

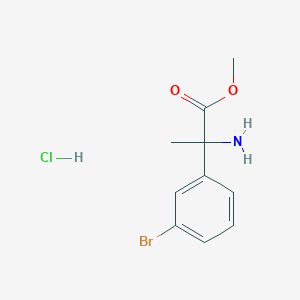
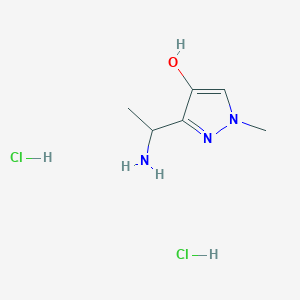
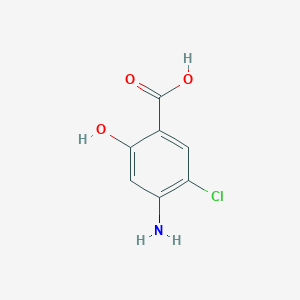

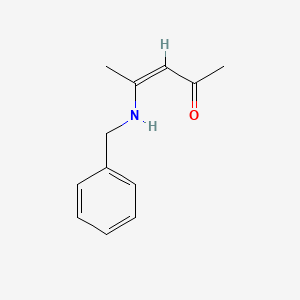
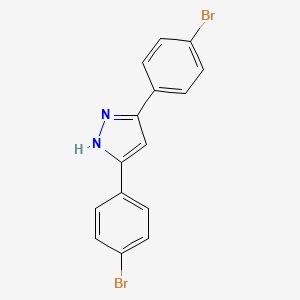

amino}acetic acid](/img/structure/B3252134.png)

